Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-
CAS No.: 3618-65-3
Cat. No.: VC18403900
Molecular Formula: C24H28N6O10
Molecular Weight: 560.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3618-65-3 |
|---|---|
| Molecular Formula | C24H28N6O10 |
| Molecular Weight | 560.5 g/mol |
| IUPAC Name | 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
| Standard InChI | InChI=1S/C24H28N6O10/c1-5-38-24-14-21(27-26-19-7-6-18(29(34)35)12-22(19)30(36)37)20(25-15(2)31)13-23(24)28(8-10-39-16(3)32)9-11-40-17(4)33/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,31) |
| Standard InChI Key | IZFIERQAGQRBQN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide group bonded to a substituted phenyl ring, which is further functionalized with ethoxy, bis(2-acetyloxyethyl)amino, and azo linkages. The azo group (–N=N–) bridges the acetamide-bearing phenyl ring to a 2,4-dinitrophenyl moiety, creating an extended π-conjugated system responsible for its intense color. The presence of electron-withdrawing nitro groups (–NO₂) enhances lightfastness, while ethoxy and acetyloxy substituents improve solubility in hydrophobic media .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
| Molecular Formula | C₂₄H₂₈N₆O₁₀ |
| Molecular Weight | 560.5 g/mol |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)N+[O-])N+[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
| UV-Vis Absorption (λₘₐₓ) | 580–620 nm (in dimethylformamide) |
Spectroscopic Characteristics
Fourier-transform infrared (FTIR) spectroscopy reveals prominent peaks at 1,650 cm⁻¹ (C=O stretching of acetamide), 1,520 cm⁻¹ (N=N stretching), and 1,340 cm⁻¹ (asymmetric NO₂ stretching). Nuclear magnetic resonance (¹H NMR) spectra display signals for ethoxy protons (δ 1.35–1.40 ppm), acetyloxy methyl groups (δ 2.05–2.15 ppm), and aromatic protons (δ 6.80–8.20 ppm) .
Synthesis and Industrial Manufacturing
Reaction Pathway
The synthesis proceeds via diazotization and coupling reactions:
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Diazotization: 2,4-Dinitroaniline is treated with nitrous acid (HNO₂) in hydrochloric acid at 0–5°C to form the diazonium salt.
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Coupling: The diazonium salt reacts with 5-acetamido-2-ethoxy-N,N-bis(2-acetyloxyethyl)aniline in a weakly acidic medium (pH 4–6), yielding the target azo dye .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (diazotization); 20–25°C (coupling) |
| pH | 1–2 (diazotization); 4–6 (coupling) |
| Solvent | Water/ethanol (3:1 v/v) |
| Catalyst | Sodium acetate |
| Reaction Time | 2 hours (diazotization); 4 hours (coupling) |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance yield (85–90%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures and spray drying to obtain a fine powder suitable for textile applications .
Applications in the Textile Industry
Dyeing Mechanisms
The compound’s hydrophobic nature enables effective dyeing of polyester and polyamide fibers through high-temperature (130°C) dispersion in aqueous baths. The ethoxy and acetyloxy groups facilitate molecular alignment with fiber polymers, ensuring wash- and lightfastness ratings of 4–5 on the ISO 105 scale.
Comparative Performance
When compared to anthraquinone-based dyes, this azo derivative offers superior color strength (molar extinction coefficient ε = 25,000–30,000 L·mol⁻¹·cm⁻¹) and reduced energy consumption during application .
Environmental and Toxicological Profile
Ecotoxicological Risks
Aquatic toxicity assays indicate a 96-hour LC₅₀ of 2.5 mg/L for Daphnia magna, attributed to the release of aromatic amines via azo bond cleavage. The compound’s log Kow (3.8) suggests moderate bioaccumulation potential, necessitating stringent wastewater treatment protocols .
Regulatory Status
The European Chemicals Agency (ECHA) classifies it as a Substance of Very High Concern (SVHC) under REACH due to persistent, bioaccumulative, and toxic (PBT) properties. Industrial discharges are regulated to <0.1 ppm in effluent streams.
Recent Advancements and Future Directions
Biodegradation Studies
Recent research identifies Pseudomonas aeruginosa strains capable of degrading 80% of the dye within 72 hours under aerobic conditions via azoreductase and laccase enzymes . Immobilized enzyme systems show promise for large-scale bioremediation.
Sustainable Alternatives
Green chemistry initiatives focus on replacing nitro groups with sulfonic acid substituents to enhance biodegradability while maintaining chromatic properties. Pilot-scale trials demonstrate a 40% reduction in aquatic toxicity for modified derivatives .
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